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Introduction
N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational

modifications in eukaryotes, affecting an estimated 80-90% of all human proteins.[1][2] This

largely irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A

(Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[2][3][4] This process

neutralizes the positive charge of the N-terminus, altering the protein's physical and chemical

properties, including its hydrophobicity and size.[3][5][6]

The enzymatic machinery responsible for this modification is a family of N-terminal

acetyltransferases (NATs).[3][4] In humans, eight distinct NATs (NatA-NatH) have been

identified, each with specific substrate preferences determined by the first few amino acids of

the polypeptide chain.[2][7]

This guide focuses specifically on the N-terminal acetylation of threonine (Thr). Following the

proteolytic removal of the initiator methionine (iMet) by methionine aminopeptidases (MetAPs),

proteins with an N-terminal threonine become primary substrates for the NatA complex, the

most prominent N-terminal acetyltransferase.[7][8] The acetylation of this N-terminal threonine

has profound and diverse implications for protein fate, regulating everything from protein

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b556411?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/23557624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067848/
https://www.creative-proteomics.com/resource/n-terminal-acetylation-protein-function-disease.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884420/
https://www.creative-proteomics.com/resource/n-terminal-acetylation-protein-function-disease.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6063853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10611716/
https://www.creative-proteomics.com/resource/n-terminal-acetylation-protein-function-disease.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10067848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11735805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11735805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091791/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stability and interaction networks to subcellular localization and crosstalk with other

modifications. Understanding these roles is critical for basic research and for the development

of novel therapeutic strategies targeting the cellular machinery involved.

The Machinery of N-terminal Threonine Acetylation
The acetylation of an N-terminal threonine is a co-translational process tightly coupled with

protein synthesis and processing at the ribosome. Two key enzyme classes are involved:

Methionine Aminopeptidases (MetAPs): As a nascent polypeptide chain emerges from the

ribosome, MetAPs catalyze the cleavage of the initiator methionine. This cleavage is a

prerequisite for NatA-mediated acetylation and occurs when the second amino acid (in this

case, threonine) has a small side chain.[9]

N-terminal Acetyltransferase A (NatA): The NatA complex is the major enzyme responsible

for acetylating approximately 40% of the human proteome.[7] It is a heterodimer composed

of the catalytic subunit NAA10 and the auxiliary subunit NAA15, which anchors the complex

to the ribosome near the polypeptide exit tunnel.[7][10] Once the iMet is removed, the newly

exposed threonine N-terminus is recognized and acetylated by the NAA10 subunit of NatA.

[7][8]
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Figure 1: Co-translational N-terminal acetylation of threonine.

Functional Roles of N-terminal Threonine
Acetylation
The addition of an acetyl group to an N-terminal threonine can dramatically alter a protein's fate

and function.
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Regulation of Protein Stability: The Ac/N-Degron
Pathway
Perhaps the most studied function of Nt-acetylation is its role in protein degradation.

Historically, it was thought to protect proteins from degradation.[11] While this can be true—as

acetylation blocks the N-terminus from ubiquitination—a landmark discovery revealed that the

acetylated N-terminus itself can act as a degradation signal, or "degron".[9][11]

This process, known as the Ac/N-end rule pathway, targets proteins with specific acetylated N-

termini for ubiquitination and subsequent proteasomal degradation.[5] In yeast, proteins with

acetylated N-termini, including Ac-Thr, are recognized by the E3 ubiquitin ligase Doa10.[5][9]

This marks the protein for destruction by the 26S proteasome. Therefore, Nt-acetylation of

threonine can serve as a molecular switch, turning a stable protein into a target for

degradation. This provides a mechanism for protein quality control and regulation of protein

half-life from the moment of synthesis.[5][9]
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Figure 2: The Ac/N-end rule pathway for an Ac-Thr N-terminus.
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Modulation of Protein-Protein Interactions
By neutralizing the N-terminal positive charge and adding a hydrophobic acetyl group, Nt-

acetylation can create or modify protein interaction surfaces.[5] A key example involving an N-

terminal threonine comes from the ESAT-6 virulence factor of Mycobacterium tuberculosis.

After secretion, the initiator methionine of ESAT-6 is cleaved, exposing an N-terminal threonine

that is subsequently acetylated. This modification alters the interaction with its binding partner,

CFP-10, which in turn attenuates the virulence of the bacterium.[12]

Crosstalk with Phosphorylation
N-terminal threonine residues can also be targets for phosphorylation by kinases. This sets up

a potential competition between acetylation and phosphorylation, as both modifications target

the same region of the protein. Since Nt-acetylation is generally co-translational and

irreversible, it can permanently block subsequent N-terminal phosphorylation events. This

crosstalk can have significant downstream effects on signaling pathways where N-terminal

phosphorylation is a key regulatory step.[13][14]
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Figure 3: Crosstalk between Nt-acetylation and phosphorylation.

Experimental Protocols for Studying N-terminal
Threonine Acetylation
A robust methodological framework is essential for the accurate identification and functional

characterization of N-terminally acetylated proteins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b556411?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identification and Site Localization by Mass
Spectrometry
Mass spectrometry (MS) is the definitive tool for identifying post-translational modifications. The

following protocol outlines a workflow for enriching and identifying N-terminally acetylated

peptides.

Methodology:

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase

inhibitors to preserve protein integrity.

Protein Digestion:

Reduce and alkylate the protein extract to denature proteins and modify cysteine residues.

Digest the proteins into peptides. While trypsin is commonly used, the protease LysN is

highly effective for N-terminal analysis. LysN cleaves at the N-terminal side of lysine

residues, generating peptides where only the original N-terminus lacks a free primary

amine (unless the peptide ends in lysine).[15]

Enrichment of N-terminal Peptides:

Utilize an amine-reactive resin (e.g., AminoLink Resin) to capture all peptides with a free

primary amine (i.e., all internal peptides generated by LysN).[15]

The naturally N-terminally acetylated peptides, which lack a free N-terminal amine, will not

bind to the resin and will be collected in the flow-through. This results in a highly enriched

sample of N-terminal peptides.[15]

LC-MS/MS Analysis:

Analyze the enriched peptide fraction using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The mass spectrometer will measure the mass-to-charge ratio of the peptides. N-terminal

acetylation results in a specific mass shift of +42.0106 Da.[16]
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Peptides are fragmented (MS/MS), and the resulting fragment ion series (b- and y-ions)

allows for precise sequencing and localization of the acetyl group at the N-terminal

threonine.[16]
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Figure 4: Workflow for identifying N-terminally acetylated peptides.
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Functional Characterization using Genetic Models
To understand the functional consequence of Nt-acetylation on a specific protein, it is

necessary to compare the wild-type protein with a version that cannot be acetylated.

Methodology:

Model System: Use a cell line or model organism (e.g., yeast, human cells) that allows for

genetic manipulation.

Genetic Manipulation:

Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to deplete the catalytic subunit of the

responsible NAT (e.g., NAA10 for NatA substrates) to assess global effects.[6]

Site-Directed Mutagenesis: Mutate the N-terminal threonine of the protein of interest to an

amino acid that is not a substrate for NatA (e.g., proline).

Express Non-acetylatable Mutant: Introduce the mutated gene into cells (e.g., via plasmid

transfection) and compare its phenotype to the wild-type protein.

Phenotypic Assays:

Protein Stability: Perform a cycloheximide (CHX) chase assay followed by Western

blotting to measure and compare the half-life of the wild-type and mutant proteins.

Protein Interactions: Use co-immunoprecipitation (Co-IP) or affinity purification-mass

spectrometry (AP-MS) to identify and compare the interaction partners of the wild-type and

mutant proteins.

Subcellular Localization: Employ immunofluorescence microscopy or cellular fractionation

to determine if the mutation alters the protein's location within the cell.

Implications for Drug Development
The critical role of NATs in cellular processes has made them attractive targets for therapeutic

intervention, particularly in oncology.
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NATs as Drug Targets: The major NAT complex, NatA, and its catalytic subunit NAA10 have

been implicated in cancer development. Knockdown of NAA10 can lead to cancer cell death

and arrest of cell proliferation.[1] This suggests that inhibitors of NatA could serve as

valuable anti-cancer therapeutics.

Development of NAT Inhibitors: Significant effort has gone into developing potent and

selective NAT inhibitors. These are often designed as bisubstrate analogues that mimic both

the peptide substrate and Ac-CoA.[1] The development of such molecules provides powerful

chemical tools to probe NAT function in vivo and holds promise for future drug development.

Table 1: Selected N-terminal Acetyltransferase (NAT) Inhibitors

Inhibitor Target Enzyme Inhibitor Type Potency Reference

CoA-Ac-SES4 NatA complex
Bisubstrate

Analogue
IC50 = 15.1 µM [1]

CoA-Ac-EEE4
hNaa10 (NatA

catalytic subunit)

Reversible

Competitive
Ki = 1.6 µM [1]

CoA-Ac-MLG7 hNaa50 (NatE)
Slow Tight

Binding
Ki* = 8 nM [1]

Conclusion
The N-terminal acetylation of threonine, orchestrated primarily by the NatA complex, is far more

than a simple chemical adornment. It is a fundamental regulatory modification that profoundly

impacts protein stability, dictates protein-protein interactions, and can influence the broader

landscape of cellular signaling through crosstalk with other modifications. This single acetyl

group can mark a protein for destruction via the Ac/N-end rule pathway or alter its function by

modulating its binding partners. As our understanding of the intricate roles of Nt-acetylation

grows, so too does the potential for therapeutic intervention. The continued development of

specific NAT inhibitors will not only provide deeper insights into cellular biology but may also

pave the way for a new class of targeted therapies for diseases such as cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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